5-[(4-Methyl-1-piperazinyl)methyl]-2-thiazolamine
CAS No.:
Cat. No.: VC13457033
Molecular Formula: C9H16N4S
Molecular Weight: 212.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H16N4S |
|---|---|
| Molecular Weight | 212.32 g/mol |
| IUPAC Name | 5-[(4-methylpiperazin-1-yl)methyl]-1,3-thiazol-2-amine |
| Standard InChI | InChI=1S/C9H16N4S/c1-12-2-4-13(5-3-12)7-8-6-11-9(10)14-8/h6H,2-5,7H2,1H3,(H2,10,11) |
| Standard InChI Key | WFQDTXSKFZKYDD-UHFFFAOYSA-N |
| SMILES | CN1CCN(CC1)CC2=CN=C(S2)N |
| Canonical SMILES | CN1CCN(CC1)CC2=CN=C(S2)N |
Introduction
5-[(4-Methyl-1-piperazinyl)methyl]-2-thiazolamine is a chemical compound with the CAS number 920313-92-4. It is a derivative of thiazolamine, incorporating a piperazinyl group, which is a common motif in pharmaceutical chemistry due to its ability to interact with various biological targets. The compound's structure includes a thiazole ring, a piperazine ring, and a methyl group attached to the piperazine, which can influence its biological activity and chemical properties.
Biological Activity and Potential Applications
While specific biological activity data for 5-[(4-Methyl-1-piperazinyl)methyl]-2-thiazolamine is limited, compounds with similar structures often exhibit interesting pharmacological properties. Thiazole derivatives are known for their versatility in drug development, showing anticonvulsant, anticancer, and antimicrobial activities .
Potential Applications Based on Similar Compounds
Research Findings and Future Directions
Given the limited specific research on 5-[(4-Methyl-1-piperazinyl)methyl]-2-thiazolamine, future studies could focus on its synthesis optimization, biological screening, and structure-activity relationship (SAR) analysis. The presence of a piperazinyl group suggests potential interactions with biological targets relevant to neurological or oncological applications.
Future Research Directions
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Synthesis Optimization: Developing efficient and cost-effective synthesis methods.
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Biological Screening: Evaluating the compound's activity against various biological targets.
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SAR Analysis: Investigating how structural modifications affect biological activity.
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